molecular formula C9H8O3 B1594659 2,3-Dihydro-1-benzofuran-3-carboxylic acid CAS No. 39891-55-9

2,3-Dihydro-1-benzofuran-3-carboxylic acid

Cat. No. B1594659
CAS RN: 39891-55-9
M. Wt: 164.16 g/mol
InChI Key: RBIFJUFOAYMXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzofuran-3-carboxylic acid is a compound with the molecular formula C9H8O3 . It has a molecular weight of 164.16 g/mol . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) . The Canonical SMILES for this compound is C1C(C2=CC=CC=C2O1)C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.16 g/mol . It has a computed XLogP3-AA value of 1.2 , which indicates its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 164.047344113 g/mol .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, including “2,3-Dihydro-1-benzofuran-3-carboxylic acid”, have shown strong anti-tumor activities . They have been utilized as potential natural drug lead compounds . For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Properties

Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Effects

These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Treatment

Benzofuran derivatives, such as bergapten, can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .

Synthesis of Anticancer Agents

“2,3-Dihydro-1-benzofuran-3-carboxylic acid” is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are used as anticancer agents .

Inhibitor Effect Against Cancer and Microbial Diseases

Molecular docking studies on derivatives of benzofuran-carboxylic acids, including “2,3-Dihydro-1-benzofuran-3-carboxylic acid”, have demonstrated the potential inhibitor effect of these acids against cancer and microbial diseases.

Chemical Synthesis

Benzofuran compounds are used in chemical synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years . This compound is conducive to the construction of complex benzofuran ring systems .

Safety and Hazards

When handling 2,3-Dihydro-1-benzofuran-3-carboxylic acid, it is recommended to wear protective gloves and glasses, and ensure that the operating environment is well ventilated . Long-term exposure to the compound may cause health effects .

Future Directions

Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-3-carboxylic acid, have attracted attention due to their biological activities and potential applications as drugs . New methods for constructing benzofuran rings have been discovered in recent years , which could pave the way for the development of new benzofuran-based drugs in the future.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Pharmacokinetics

The compound has a predicted density of 1347±006 g/cm3, a melting point of 116-118°C, and a boiling point of 3405±310°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects would likely result from the compound’s interaction with its cellular targets and its impact on various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dihydro-1-benzofuran-3-carboxylic acidFor example, the compound is relatively stable at room temperature but may decompose at higher temperatures .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIFJUFOAYMXFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340201
Record name 2,3-Dihydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-3-carboxylic acid

CAS RN

39891-55-9
Record name 2,3-Dihydro-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 2
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 3
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 4
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 5
2,3-Dihydro-1-benzofuran-3-carboxylic acid
Reactant of Route 6
2,3-Dihydro-1-benzofuran-3-carboxylic acid

Q & A

Q1: How is 2,3-Dihydrobenzofuran-3-carboxylic acid synthesized in the laboratory?

A: One efficient synthetic route involves an intramolecular C-H insertion reaction. An aryldiazoester containing a chiral auxiliary is treated with a catalytic amount of Rh2(R-DOSP)4. This reaction yields optically active trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid esters in high yield and selectivity.

Q2: Where does 2,3-Dihydrobenzofuran-3-carboxylic acid occur naturally?

A: This compound is found as a ferulic acid dehydrodimer in the cell walls of various plants. It forms through the oxidative coupling of ferulate esters, specifically through an 8-5' radical coupling. Researchers have identified this compound in significant amounts in rye bran, with concentrations being significantly higher in the bran fraction compared to the starchy endosperm.

Q3: What is the significance of micelles in the synthesis of 2,3-Dihydrobenzofuran-3-carboxylic acid?

A: Research shows that micellar solutions, particularly those formed by quaternary ammonium salts like hexadecyltrimethylammonium hydroxide, can influence the regioselectivity of ferulic acid dimerization. Using a biomimetic peroxidase-H2O2 system in these micellar solutions allows for the synthesis of specific regioisomers of ferulic acid dehydrodimers, including trans-5-[(E)-2-carboxyvinyl]-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylic acid. This method not only offers a novel synthetic route but also provides insights into the regiospecificity of these compounds' formation in biological systems.

Q4: Has 2,3-Dihydrobenzofuran-3-carboxylic acid demonstrated any potential for biological activity?

A: While research on this specific compound is ongoing, studies have shown that dihydrobenzofuran derivatives isolated from the ethnomedicinal plant Polygonum barbatum exhibit anticancer properties. This finding suggests that further investigation into the biological activities of 2,3-Dihydrobenzofuran-3-carboxylic acid, particularly in the context of cancer, is warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.